Welcome to the BenchChem Online Store!
molecular formula C11H12F2O2 B8409300 Methyl 2-(2,5-difluoro-4-methylphenyl)propionate

Methyl 2-(2,5-difluoro-4-methylphenyl)propionate

Cat. No. B8409300
M. Wt: 214.21 g/mol
InChI Key: NBEDNQYAGXBJJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09221786B2

Procedure details

A solution of compound (31a) (3.3 g, 15.4 mmol) in carbon tetrachloride (100 mL) was treated with N-bromosuccinimide (NBS) (3.3 g, 18.5 mmol) in the presence of a catalytic amount of azo(bis)isobutyronitrile (AIBN) (0.05 g, 0.02 mmol). The obtained crude product was subjected to silica gel column chromatography and elution with an n-hexane/ethyl acetate (4:1) solution to give 4.8 g (90%) of compound (32a) as clear red oil.
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
[Compound]
Name
azo(bis)isobutyronitrile
Quantity
0.05 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([CH3:8])[C:5]([F:9])=[CH:4][C:3]=1[CH:10]([CH3:15])[C:11]([O:13][CH3:14])=[O:12].[Br:16]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl>[Br:16][CH2:8][C:6]1[C:5]([F:9])=[CH:4][C:3]([CH:10]([CH3:15])[C:11]([O:13][CH3:14])=[O:12])=[C:2]([F:1])[CH:7]=1

Inputs

Step One
Name
Quantity
3.3 g
Type
reactant
Smiles
FC1=C(C=C(C(=C1)C)F)C(C(=O)OC)C
Name
Quantity
3.3 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
azo(bis)isobutyronitrile
Quantity
0.05 g
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The obtained crude product
WASH
Type
WASH
Details
was subjected to silica gel column chromatography and elution with an n-hexane/ethyl acetate (4:1) solution

Outcomes

Product
Name
Type
product
Smiles
BrCC1=CC(=C(C=C1F)C(C(=O)OC)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.8 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 106.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.